molecular formula C16H19N5O B2486175 N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320821-01-8

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2486175
CAS No.: 2320821-01-8
M. Wt: 297.362
InChI Key: HFNIIYSYTOKFBR-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable phenyl derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biological research, N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The triazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its azabicyclo octane structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other triazole-containing compounds and contributes to its diverse applications .

Properties

IUPAC Name

N-phenyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(19-12-4-2-1-3-5-12)21-13-6-7-14(21)9-15(8-13)20-11-17-10-18-20/h1-5,10-11,13-15H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIIYSYTOKFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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